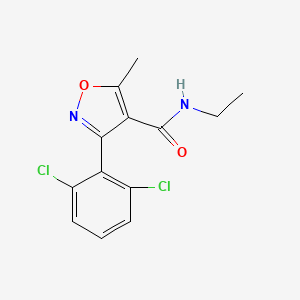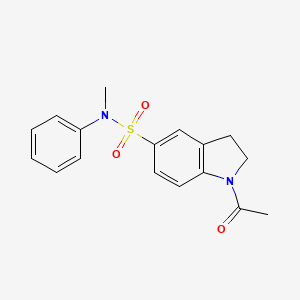![molecular formula C21H27N3O2 B5545467 (1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multistep synthetic pathways, utilizing catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) for the efficient synthesis of tetrahydrobenzo[b]pyran derivatives, a structural motif that shares some similarity with the target molecule (Tahmassebi, Bryson, & Binz, 2011). Such catalysts are favored for their mild and efficient catalytic activities in synthesizing cyclic compounds.
Molecular Structure Analysis
The molecular structure of this compound, featuring a diazabicyclo[3.2.2]nonane core flanked by an indolylcarbonyl group and a tetrahydro-2H-pyran-4-yl moiety, hints at a complex stereochemistry and conformational dynamics. Studies on similar scaffolds have highlighted the significance of N-alkylation and the use of polyethylene glycols (PEGs) for green synthesis, underscoring the relevance of understanding structural intricacies for synthetic advancements (Ghumro et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from related structures, where the use of diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst facilitates Friedel-Crafts acylation, suggesting potential reactivity paths for the indol-5-ylcarbonyl group in similar compounds (Taylor et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the material aspects of the compound. While specific data on this compound is scarce, analogous studies on diazabicyclo[3.3.1]nonane derivatives provide insights into solubility trends and crystallographic characteristics, relevant for anticipating the compound's behavior in various solvents and under different physical conditions (Ponnuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the compound's utility in further synthetic applications. Investigations into similar bicyclic structures have shed light on their reactivity, particularly in the context of nucleophilic substitutions and electrophilic additions, which could be extrapolated to understand the reactivity of the indolylcarbonyl and tetrahydro-pyran moieties in the target molecule (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Ionic Liquid and Catalysis : A study by Shirini et al. (2017) introduced a new acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO), which was utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant due to their biological activity and potential pharmaceutical applications, showcasing the utility of DABCO derivatives in facilitating efficient synthesis processes with environmental benefits Shirini et al., 2017.
Green Chemistry : Another study highlighted the use of 1,4-diazabicyclo[2.2.2]octane as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction. The method's advantages include environmental friendliness, simple workup procedures, and good yields, pointing to the role of diazabicyclo derivatives in promoting sustainable chemical synthesis Tahmassebi et al., 2011.
Efficient Synthesis of Heterocycles : Research by Goli-Jolodar et al. (2016) on the synthesis of spiro-4H-pyrans using a novel basic ionic liquid containing dual basic functional groups demonstrates the utility of diazabicyclo derivatives in the efficient and environmentally friendly synthesis of complex heterocyclic compounds. This study emphasizes the potential for these catalysts to enhance reaction efficiency and selectivity in the synthesis of compounds with potential biological activity Goli-Jolodar et al., 2016.
Propriétés
IUPAC Name |
1H-indol-5-yl-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(17-2-4-20-16(11-17)5-8-22-20)24-13-15-1-3-19(24)14-23(12-15)18-6-9-26-10-7-18/h2,4-5,8,11,15,18-19,22H,1,3,6-7,9-10,12-14H2/t15-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUKWKZHGJMCM-HNAYVOBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)NC=C4)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)


![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)